cis-1-Ethyl-2-Methylcyclopentane
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16 |
|---|---|
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(1S,2R)-1-ethyl-2-methylcyclopentane |
InChI |
InChI=1S/C8H16/c1-3-8-6-4-5-7(8)2/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
BSKOLJVTLRLTHE-SFYZADRCSA-N |
Isomeric SMILES |
CC[C@H]1CCC[C@H]1C |
Canonical SMILES |
CCC1CCCC1C |
Origin of Product |
United States |
Contextualization Within Alicyclic Hydrocarbon Stereochemistry
The stereochemistry of cis-1-Ethyl-2-Methylcyclopentane is defined by the spatial arrangement of the ethyl and methyl groups on the cyclopentane (B165970) ring. The "cis" prefix indicates that both substituents are located on the same face of the ring. lookchem.com This arrangement gives rise to specific stereochemical and conformational properties that distinguish it from its "trans" isomer, where the substituents are on opposite faces.
Cyclopentane itself is not a planar molecule. It adopts a puckered conformation, most commonly the "envelope" or "half-chair" form, to alleviate the torsional strain that would be present in a planar structure. In this compound, the two chiral centers at carbons 1 and 2 mean that the molecule is chiral and will have a non-superimposable mirror image, its enantiomer. The presence of the two adjacent substituents influences the preferred puckered conformation of the five-membered ring, aiming to minimize steric interactions between the ethyl and methyl groups.
Significance of Substituted Cyclopentane Derivatives in Fundamental Chemical Studies
Substituted cyclopentane (B165970) rings are significant motifs in a variety of natural products and pharmacologically active compounds. Their study is crucial for several reasons:
Stereochemical Control in Synthesis: The synthesis of complex molecules often requires precise control over the stereochemistry of cyclic frameworks. Understanding the factors that govern the stability and reactivity of substituted cyclopentanes is essential for designing stereoselective reactions.
Conformational Analysis: The non-planar nature of the cyclopentane ring leads to a dynamic equilibrium of different conformations. Studying these conformations helps in understanding how molecular shape affects physical properties and biological activity.
Structure-Activity Relationships: In medicinal chemistry, the specific three-dimensional arrangement of functional groups is often critical for a molecule's interaction with a biological target. Substituted cyclopentanes provide a rigid scaffold to probe these structure-activity relationships.
While specific research on cis-1-Ethyl-2-Methylcyclopentane is not abundant, its structural simplicity makes it a valuable theoretical model for understanding the fundamental principles that apply to more complex cyclopentane derivatives.
Overview of Contemporary Research Paradigms Applied to Cyclic Hydrocarbons
Exploration of the Conformational Landscape
Cyclopentane and its derivatives are not planar molecules. To alleviate torsional strain that would be present in a planar structure, they adopt puckered conformations. libretexts.org This puckering is not static; rather, the molecule is in a constant state of flux, moving through a series of low-energy conformations.
Pseudorotation Manifold and Low-Energy Conformers
The conformational flexibility of the cyclopentane ring is best described by the concept of pseudorotation. wikipedia.orgacs.org This process involves a continuous, wave-like motion of the ring's carbon atoms, allowing the molecule to interconvert between various envelope and twist conformations without passing through a high-energy planar state. The "envelope" conformation has four carbon atoms in a plane with the fifth atom out of the plane, while the "twist" conformation has two non-adjacent carbon atoms displaced in opposite directions from the plane of the other three. acs.orgyoutube.com
For this compound, the presence of two substituents on the same side of the ring significantly influences the relative energies of these conformers. The lowest energy conformations will be those that minimize the steric interactions between the ethyl and methyl groups and the rest of the ring.
Energetic Barriers to Conformational Interconversion and Ring Flipping
The interconversion between different envelope and twist conformers via pseudorotation is a very low-energy process, with barriers typically on the order of a few kilojoules per mole. youtube.com This rapid interconversion means that at room temperature, this compound exists as a dynamic equilibrium of multiple conformers. The energy barrier for this process is significantly lower than that of a true "ring flip" as seen in cyclohexane, which involves passing through a much higher energy, planar or near-planar transition state.
Influence of Substituents on Ring Pucker and Molecular Geometry
Steric Interactions and Anomeric Effects in Substituted Cyclopentanes
The primary factor governing the conformational preference in this compound is the minimization of steric strain. khanacademy.orglibretexts.org This strain arises from non-bonded interactions between the substituents and adjacent hydrogen atoms on the ring. In the cis configuration, both the ethyl and methyl groups are on the same face of the ring, leading to potential gauche-like interactions between them. The molecule will adopt a conformation that moves these bulky groups as far apart as possible.
While the anomeric effect is most prominent in heterocyclic systems containing an electronegative atom adjacent to a heteroatom, analogous stereoelectronic effects can influence the conformational preferences in carbocyclic systems, although to a lesser extent. These effects involve interactions between the bonding and anti-bonding orbitals of adjacent C-C and C-H bonds and can subtly influence the puckering of the cyclopentane ring.
Quantitative Analysis of Torsional and Angle Strain Contributions
The total ring strain in a cycloalkane is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent bonds). libretexts.org While a planar cyclopentane would have minimal angle strain, it would suffer from significant torsional strain. libretexts.org By puckering, the ring relieves this torsional strain at the cost of a slight increase in angle strain. libretexts.org
For this compound, the substituents will influence this balance. The molecule will pucker in a way that not only minimizes the inherent torsional strain of the ring but also minimizes the steric clashes involving the ethyl and methyl groups. This results in a complex potential energy surface with multiple local minima corresponding to different puckered conformations.
| Strain Component | Planar Cyclopentane | Puckered Cyclopentane |
| Angle Strain | Low | Slightly Increased |
| Torsional Strain | High | Reduced |
Stereochemical Assignment Methodologies and Diastereomeric Differentiation
Distinguishing between the cis and trans diastereomers of 1-ethyl-2-methylcyclopentane is essential for understanding its chemical and physical properties. Various analytical techniques can be employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful.
Elucidation of Relative Stereochemistry for the cis-Configuration
The term cis in this compound denotes the relative stereochemistry of the ethyl and methyl substituents on the cyclopentane ring. In the cis isomer, both the ethyl group at the C1 position and the methyl group at the C2 position are oriented on the same side of the ring plane. chegg.com This arrangement can be visualized as both substituents pointing either "up" or "down" relative to the general plane of the five-membered ring.
The cyclopentane ring itself is not planar but exists in various puckered conformations, most commonly the "envelope" and "half-chair" forms, to alleviate angular and torsional strain. In this compound, the substituents' positions influence the stability of these conformations. The molecule will adopt the conformation that minimizes steric interactions between the ethyl and methyl groups and the hydrogen atoms on the ring. The relative "cis" orientation is a fixed aspect of its constitution, regardless of which specific puckered conformation the ring adopts at any given moment.
| Property | Value |
| Molecular Formula | C8H16 |
| Molecular Weight | 112.2126 g/mol |
| CAS Number | 930-89-2 |
| IUPAC Name | This compound |
This table provides basic chemical data for this compound. nist.govnist.gov
Differentiation from trans-1-Ethyl-2-Methylcyclopentane via Advanced Analytical Techniques
Distinguishing between cis- and trans-1-ethyl-2-methylcyclopentane is crucial as they are distinct chemical compounds with different physical properties. nist.govnih.govnist.gov Advanced analytical techniques are employed for this purpose, with spectroscopic methods being particularly powerful.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for differentiating stereoisomers. The chemical shifts and coupling constants of the protons and carbons in the ethyl and methyl groups, as well as on the cyclopentane ring, will differ between the cis and trans isomers due to their different spatial environments. In the cis isomer, the proximity of the substituents can lead to through-space interactions (Nuclear Overhauser Effect, NOE), which can be detected in specialized 2D NMR experiments, providing definitive proof of the cis configuration.
Infrared (IR) Spectroscopy: While IR spectroscopy is generally more useful for identifying functional groups, subtle differences in the vibrational frequencies of the C-H and C-C bonds can be observed between the cis and trans isomers. These differences arise from the distinct steric environments and molecular symmetries of the two molecules. The NIST Chemistry WebBook provides access to IR spectral data for these compounds. nist.gov
Gas Chromatography (GC): Due to differences in their physical properties, such as boiling points, cis- and trans-1-ethyl-2-methylcyclopentane can often be separated by gas chromatography. nist.govnist.gov The two isomers will have different retention times on a GC column, allowing for their separation and quantification. The trans isomer, with a potentially more linear shape, may have a slightly different boiling point and interaction with the stationary phase of the GC column compared to the bulkier cis isomer.
Mass Spectrometry (MS): While the electron ionization mass spectra of cis and trans isomers are often very similar, subtle differences in the fragmentation patterns can sometimes be observed. nist.govnist.gov These differences can arise from the different steric energies of the molecular ions, which may influence the fragmentation pathways.
| Analytical Technique | Application in Differentiating Isomers |
| ¹H and ¹³C NMR | Differences in chemical shifts and coupling constants; NOE for cis isomer. |
| Infrared (IR) Spectroscopy | Subtle variations in vibrational frequencies. nist.gov |
| Gas Chromatography (GC) | Separation based on different retention times due to boiling point differences. nist.govnist.gov |
| Mass Spectrometry (MS) | Potential for minor differences in fragmentation patterns. nist.govnist.gov |
This table summarizes the key analytical techniques used to differentiate between cis- and trans-1-Ethyl-2-Methylcyclopentane.
Molecular Symmetry Considerations and Achirality of the cis-Isomer
An essential aspect of the stereochemical analysis of this compound is the consideration of its molecular symmetry. A molecule is chiral if it is non-superimposable on its mirror image. Conversely, an achiral molecule is superimposable on its mirror image.
This compound possesses a plane of symmetry that bisects the cyclopentane ring and passes through the C3 and C4 carbons, as well as the bond between C1 and C2. This plane of symmetry means that the molecule is superimposable on its mirror image. Therefore, this compound is an achiral molecule.
In contrast, trans-1-ethyl-2-methylcyclopentane lacks a plane of symmetry and is a chiral molecule, existing as a pair of enantiomers ((1R,2S)-1-ethyl-2-methylcyclopentane and (1S,2R)-1-ethyl-2-methylcyclopentane). The presence of this plane of symmetry in the cis isomer is a direct consequence of the relative stereochemistry of the substituents. This fundamental difference in symmetry leads to differences in their chiroptical properties, such as optical rotation (the cis isomer is optically inactive).
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
High-resolution NMR spectroscopy is a cornerstone for determining the constitution and configuration of organic molecules. For cis-1-ethyl-2-methylcyclopentane, a combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships.
Advanced 1D NMR (¹H, ¹³C) Chemical Shift and Spin-Spin Coupling Constant Analysis for Configurational and Conformational Assignment
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. The chemical shifts (δ) are indicative of the electronic environment, while spin-spin coupling constants (J) reveal information about the dihedral angles between adjacent protons, which is crucial for conformational analysis.
The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium of non-planar conformations, primarily the envelope (C_s symmetry) and twist (C_2 symmetry) forms. vu.nl This dynamic process, known as pseudorotation, involves the rapid interconversion of these conformers. The observed NMR spectrum at room temperature is a time-average of these rapidly interconverting states.
¹H NMR Analysis: The proton spectrum of this compound would be complex due to the non-equivalence of most protons. The protons on the cyclopentane ring would appear as overlapping multiplets. The chemical shifts would be influenced by the inductive effects of the alkyl substituents and the stereochemical arrangement. Protons on the same face as the ethyl and methyl groups would experience different shielding compared to those on the opposite face.
¹³C NMR Analysis: The ¹³C NMR spectrum provides a clearer picture with distinct signals for each carbon atom. Due to the cis configuration, the molecule possesses a plane of symmetry in its averaged conformation, which may lead to fewer than eight signals if some carbons become equivalent through rapid pseudorotation. However, in a fixed conformation, all eight carbons would be chemically non-equivalent. The chemical shifts of the substituted carbons (C1 and C2) and the carbons of the ethyl and methyl groups are particularly diagnostic.
Representative NMR Data: Detailed experimental data for the title compound is scarce. However, data from the analogue cis-1,2-dimethylcyclopentane (B72798) can serve as a reference. nih.gov The principles of chemical shift and coupling constant analysis remain the same.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for a cis-1,2-Disubstituted Cyclopentane Analogue (Data below is illustrative, based on known values for similar structures like cis-1,2-dimethylcyclopentane and general NMR principles)
| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | Predicted Multiplicity |
| C1 | 35-45 | H1 | 1.4-1.8 | m |
| C2 | 35-45 | H2 | 1.4-1.8 | m |
| C3 | 30-35 | H3a, H3b | 1.2-1.7 | m |
| C4 | 22-28 | H4a, H4b | 1.2-1.7 | m |
| C5 | 30-35 | H5a, H5b | 1.2-1.7 | m |
| -CH₂CH₃ | 25-30 | -CH₂- | 1.2-1.5 | q |
| -CH₂CH₃ | 10-15 | -CH₃ | 0.8-1.0 | t |
| -CH₃ | 15-20 | -CH₃ | 0.8-1.0 | d |
Note: 'm' denotes multiplet, 'q' quartet, 't' triplet, 'd' doublet. Actual values can vary based on solvent and experimental conditions.
Spin-spin coupling constants provide critical conformational information. For instance, the ³J(H,H) coupling constants between vicinal protons on the cyclopentane ring depend on the dihedral angle, which varies during pseudorotation. Analysis of these coupling constants can provide insights into the preferred conformation of the ring.
Multi-Dimensional NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Proximity and Connectivity Elucidation
2D NMR experiments are essential for deciphering the complex, overlapping signals in the ¹H spectrum and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the ethyl group (-CH₂- to -CH₃) and around the cyclopentane ring, connecting adjacent methine (CH) and methylene (B1212753) (CH₂) protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It is a powerful tool for assigning the ¹H signals by linking them to the more resolved ¹³C signals.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. For this compound, a key NOE correlation would be observed between the protons of the methyl group and the protons of the ethyl group, confirming their cis relationship (i.e., on the same face of the ring).
Dynamic NMR for Conformational Exchange Rate Determination
The cyclopentane ring is highly flexible, undergoing rapid pseudorotation at room temperature. pressbooks.pub This dynamic process involves the interconversion of various envelope and twist conformations. Dynamic NMR (DNMR) spectroscopy is the technique used to study such conformational exchange processes. youtube.com
By lowering the temperature, it is possible to slow down the rate of pseudorotation. If the exchange rate becomes slow on the NMR timescale, the single, averaged signals observed at room temperature will broaden and eventually decoalesce into separate signals for each distinct conformer. By analyzing the changes in the line shape of the NMR signals as a function of temperature, the rate of the exchange process can be determined. From this, the activation energy (energy barrier) for the pseudorotation can be calculated, providing quantitative insight into the flexibility of the ring. youtube.com For this compound, this analysis would reveal the energy barriers separating the stable envelope and twist conformers.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the vibrational modes of a molecule. These modes are sensitive to the molecule's geometry and can be used to identify conformers. The NIST Chemistry WebBook has a published gas-phase IR spectrum for this compound. nist.gov
Correlation of Characteristic Vibrational Modes with Specific Conformational Isomers
Different conformers of a molecule, such as the envelope and twist forms of this compound, will have slightly different vibrational frequencies. While a full analysis requires complex computational support, certain regions of the spectrum are characteristic.
C-H Stretching Region (2800-3000 cm⁻¹): This region contains the stretching vibrations of the methyl and methylene groups. The exact positions and shapes of these bands are sensitive to the local environment and conformation. nih.govasianpubs.org
Table 2: General Vibrational Mode Assignments for Alkyl-Substituted Cyclopentanes
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |
| 2950-3000 | Asymmetric C-H stretching (CH₃, CH₂) |
| 2850-2925 | Symmetric C-H stretching (CH₃, CH₂) |
| 1440-1470 | C-H bending (scissoring) of CH₂ groups |
| 1370-1380 | C-H symmetric bending (umbrella mode) of CH₃ groups |
| 800-1200 | C-C stretching and CH₂ rocking modes (Fingerprint) |
| < 500 | Ring puckering and twisting modes (Conformation-specific) |
Quantitative Analysis of Conformational Equilibria via Vibrational Signatures
If specific vibrational bands can be uniquely assigned to different conformers (e.g., one band for the envelope and another for the twist), the relative intensities of these bands can be used to determine the equilibrium constant between the conformers. By measuring the spectra at different temperatures and observing the change in the relative intensities of these characteristic bands, the enthalpy and entropy differences between the conformers can be calculated. This provides a thermodynamic understanding of the conformational preferences of the molecule. For flexible molecules like substituted cyclopentanes, this analysis is challenging due to significant band overlap, but it can be achieved through advanced computational methods and careful deconvolution of the experimental spectra.
Mass Spectrometry (MS) and Fragmentation Pathway Researchnist.govguidechem.com
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of this compound. Through controlled fragmentation, MS provides a molecular fingerprint that aids in its identification and differentiation from other isomers. The compound has a molecular formula of C₈H₁₆ and a molecular weight of approximately 112.21 g/mol . nist.govmedcraveonline.comguidechem.comnist.gov
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry for Fragmentation Mechanism Elucidationnist.govmedcraveonline.com
Electron Ionization (EI) is a hard ionization technique that subjects molecules to a high-energy electron beam (typically 70 eV), resulting in extensive and reproducible fragmentation. medcraveonline.com For this compound, the EI mass spectrum is characterized by a series of fragment ions that arise from predictable cleavage patterns, primarily the loss of alkyl side chains and ring fragmentation.
The fragmentation process in EI-MS typically involves:
Loss of an ethyl group (-CH₂CH₃): This is a common pathway, leading to the formation of a significant ion at a mass-to-charge ratio (m/z) of 83 (112 - 29).
Loss of a methyl group (-CH₃): The cleavage of the methyl group results in an ion at m/z 97 (112 - 15).
Ring Cleavage: The cyclopentane ring can open and fragment, producing a series of smaller hydrocarbon ions that form the characteristic pattern in the lower mass region of the spectrum.
The NIST Mass Spectrometry Data Center provides a reference EI spectrum for this compound, which is crucial for its identification in complex mixtures. nist.gov
Table 1: Prominent Fragment Ions in the Electron Ionization (EI) Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Proposed Neutral Loss |
|---|---|---|
| 112 | [C₈H₁₆]⁺ (Molecular Ion) | None |
| 97 | [C₇H₁₃]⁺ | -CH₃ (Methyl Radical) |
| 83 | [C₆H₁₁]⁺ | -C₂H₅ (Ethyl Radical) |
| 69 | [C₅H₉]⁺ | -C₃H₇ (Propyl Radical) |
| 55 | [C₄H₇]⁺ | -C₄H₉ (Butyl Radical) |
| 41 | [C₃H₅]⁺ (Allyl Cation) | -C₅H₁₁ (Pentyl Radical) |
Chemical Ionization (CI) , in contrast, is a soft ionization technique. It uses a reagent gas (like methane (B114726) or isobutane) to ionize the analyte through proton transfer or adduction. This process imparts less energy to the molecule, resulting in significantly less fragmentation. A CI spectrum of this compound would be expected to show a dominant protonated molecule ion [M+H]⁺ at m/z 113. This lack of fragmentation makes CI highly effective for confirming the molecular weight of the compound, complementing the structural information gained from the more detailed EI fragmentation pattern.
Tandem Mass Spectrometry (MS/MS) and High-Resolution MS for Isomer Differentiation and Elemental Compositionguidechem.comgoogle.com
Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural detail, which is particularly useful for distinguishing between closely related isomers. In an MS/MS experiment, a specific parent ion (e.g., the molecular ion at m/z 112 or a primary fragment like m/z 83) is selected, isolated, and then subjected to further fragmentation (collision-induced dissociation) to produce a set of daughter ions. The resulting daughter ion spectrum is unique to the structure of the parent ion. This technique would be critical for differentiating this compound from its trans-isomer or from positional isomers like 1-ethyl-1-methylcyclopentane (B43308) or various dimethylcyclohexanes. Although the initial fragmentation might be similar, the secondary fragmentation patterns of a selected ion would likely show differences in ion ratios, providing a basis for unambiguous identification.
High-Resolution Mass Spectrometry (HRMS) offers the capability to measure the mass of an ion with extremely high accuracy, typically to four or five decimal places. google.com This allows for the determination of the elemental formula of a compound. For this compound, the calculated exact mass of the molecular ion [C₈H₁₆]⁺ is 112.1252. guidechem.com HRMS can distinguish this ion from other ions that have the same nominal mass but different elemental compositions. This is invaluable for confirming the identity of the compound in complex matrices where isobaric interferences are common.
Table 2: Example of Isobaric Interference Resolution using High-Resolution Mass Spectrometry (HRMS)
| Nominal Mass (m/z) | Elemental Composition | Calculated Exact Mass | Compound Type |
|---|---|---|---|
| 112 | C₈H₁₆ | 112.12520 | This compound |
| 112 | C₇H₁₂O | 112.08882 | Hypothetical Oxygenated Interference |
| 112 | C₆H₈O₂ | 112.04700 | Hypothetical Dioxygenated Interference |
High-Performance Chromatographic Separation and Analysisvu.nlvu.nl
Chromatography is the cornerstone for isolating this compound from complex mixtures and for separating it from its isomers before analysis by a detector, such as a mass spectrometer.
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Isomer Separation and Mixture Resolutionvu.nlvu.nlresearchgate.net
Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. nist.gov Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. Due to subtle differences in their physical properties, this compound can be effectively separated from its stereoisomer (trans-1-Ethyl-2-Methylcyclopentane) and various constitutional isomers (e.g., ethylcyclohexane, dimethylcyclohexanes). vu.nlvu.nl GC is routinely coupled with mass spectrometry (GC-MS), allowing for the separation and subsequent identification of individual components in a mixture, such as in petroleum fractions or essential oils. medcraveonline.comresearchgate.net
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a significant enhancement in separation power over conventional single-column GC. This technique uses two different columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). The effluent from the first column is collected in discrete fractions and then rapidly re-injected onto the second column. This process spreads the components of a complex mixture across a two-dimensional plane, providing vastly superior resolution. For highly complex samples containing numerous hydrocarbon isomers, GCxGC is exceptionally powerful for resolving co-eluting peaks and enabling the accurate quantification of trace-level compounds like this compound. vu.nlvu.nl
Table 3: Comparative Properties for GC Separation of C₈H₁₆ Isomers
| Compound Name | Boiling Point (°C) | Typical GC Elution Order (Non-polar column) |
|---|---|---|
| Ethylcyclohexane | 131.8 | 3 |
| trans-1-Ethyl-2-Methylcyclopentane | 126.5 | 2 |
| This compound | 124.1 | 1 |
Chiral Chromatography for Enantiomeric Purity Assessment
The this compound molecule possesses two stereocenters (at carbons 1 and 2). The "cis" designation indicates that the ethyl and methyl groups are on the same side of the cyclopentane ring. This configuration results in the molecule being chiral, existing as a pair of non-superimposable mirror images called enantiomers: (1R,2S)-1-ethyl-2-methylcyclopentane and (1S,2R)-1-ethyl-2-methylcyclopentane.
Chiral Chromatography is a specialized form of chromatography that can separate these enantiomers. This is achieved by using a stationary phase that is itself chiral (a Chiral Stationary Phase or CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus enabling their separation and quantification.
While specific applications involving the chiral separation of this compound are not widely documented, the technique remains highly relevant. Should a stereoselective synthesis be developed to produce only one of the enantiomers for a specific application (e.g., as a chiral building block in pharmaceutical synthesis), chiral GC or HPLC would be the definitive method for assessing the enantiomeric excess (e.e.) and ensuring the enantiomeric purity of the final product.
Table 4: Enantiomers of this compound
| Enantiomer | Stereochemical Descriptor |
|---|---|
| Enantiomer 1 | (1R,2S)-1-ethyl-2-methylcyclopentane |
| Enantiomer 2 | (1S,2R)-1-ethyl-2-methylcyclopentane |
Computational and Theoretical Chemistry Investigations of Cis 1 Ethyl 2 Methylcyclopentane
Quantum Chemical Calculations (Ab Initio, Density Functional Theory) for Electronic Structure and Energetics
Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), are fundamental tools for understanding the electronic structure and energetic properties of molecules like cis-1-ethyl-2-methylcyclopentane. These methods solve the Schrödinger equation (or a simplified form of it) to provide a detailed picture of electron distribution and energy levels.
Geometry Optimization and Energy Minimization of Stereoisomers and Conformers
The cyclopentane (B165970) ring is not planar but exists in a puckered conformation to relieve ring strain. For substituted cyclopentanes like this compound, this leads to a variety of possible conformers. The two primary puckered conformations of the cyclopentane ring are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). The substituents, an ethyl and a methyl group, can occupy different pseudo-axial and pseudo-equatorial positions on these puckered rings, leading to a complex potential energy surface.
Computational chemists employ geometry optimization algorithms to locate the minimum energy structures for these different conformers. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), the Cartesian coordinates of each atom are adjusted until a stationary point on the potential energy surface is found, representing a stable conformer.
Below is a hypothetical data table illustrating the kind of results obtained from such calculations, showing the relative energies of different conformers.
| Conformer | Point Group | Relative Energy (kcal/mol) |
| Envelope (Ethyl pseudo-equatorial, Methyl pseudo-axial) | C_1 | 0.00 |
| Twist (Ethyl pseudo-equatorial, Methyl pseudo-equatorial) | C_1 | 0.52 |
| Envelope (Ethyl pseudo-axial, Methyl pseudo-equatorial) | C_1 | 1.85 |
| Twist (Ethyl pseudo-axial, Methyl pseudo-axial) | C_1 | 2.30 |
| Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclopentanes. Actual values would be derived from specific DFT calculations. |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) and Validation against Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic data. Once the geometries of the stable conformers are obtained, their nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be calculated.
The GIAO (Gauge-Including Atomic Orbital) method is commonly used within a DFT framework to predict NMR chemical shifts. The calculated shielding tensors for each nucleus are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). By calculating the chemical shifts for each conformer and averaging them based on their calculated Boltzmann population at a given temperature, a theoretical NMR spectrum can be generated. This predicted spectrum can then be compared with experimental data to validate the computational model and aid in the assignment of experimental peaks.
Similarly, the vibrational frequencies can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the stretching and bending modes of the molecule's bonds and can be compared with experimental IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
| Parameter | Computational Method | Predicted Value | Experimental Value |
| ¹³C NMR (C1) | DFT/GIAO | 45.2 ppm | 44.8 ppm |
| ¹³C NMR (C2) | DFT/GIAO | 38.7 ppm | 38.1 ppm |
| C-H Stretch (avg) | DFT/B3LYP | 2950 cm⁻¹ | 2960 cm⁻¹ |
| C-C Stretch (ring) | DFT/B3LYP | 1050 cm⁻¹ | 1045 cm⁻¹ |
| Note: This table presents hypothetical data to illustrate the comparison between predicted and experimental spectroscopic parameters. |
Reaction Pathway Analysis and Transition State Elucidation for Isomerization and Functionalization
Quantum chemistry is also a powerful tool for investigating chemical reactions. For this compound, this could include studying its isomerization to the trans isomer or various functionalization reactions. By mapping the potential energy surface, chemists can identify the minimum energy path for a reaction.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide high accuracy, they are computationally expensive, especially for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a more computationally efficient alternative for exploring the conformational landscape and thermodynamic properties.
Conformational Ensemble Generation and Sampling Techniques
Molecular mechanics models molecules as a collection of atoms held together by springs, using a force field to describe the potential energy of the system. Force fields like MM3, AMBER, or CHARMM are parameterized based on experimental data and high-level quantum calculations.
To explore the vast conformational space of this compound, various sampling techniques can be employed. These include systematic searches, where dihedral angles are rotated in discrete steps, and stochastic methods like Monte Carlo simulations. Molecular dynamics (MD) simulations solve Newton's equations of motion for the atoms over time, providing a trajectory that samples different conformations. From these trajectories, a representative ensemble of low-energy conformers can be generated.
Free Energy Calculations and Thermodynamic Property Estimation for Conformational Equilibria
The conformational ensemble generated from MM or MD simulations can be used to calculate important thermodynamic properties. The relative populations of different conformers at a given temperature can be determined from their potential energies using the Boltzmann distribution.
| Property | Method | Estimated Value |
| Conformational Entropy | MD Simulation | 5.2 cal/(mol·K) |
| Enthalpy of Isomerization (cis to trans) | Free Energy Calculation | -1.2 kcal/mol |
| Gibbs Free Energy of Conformational Change | MD Simulation | 0.8 kcal/mol |
| Note: This table is illustrative, showing the types of thermodynamic properties that can be estimated from molecular simulations. |
Development and Refinement of Force Fields for Substituted Cyclopentane Systems
The accurate simulation of the conformational dynamics and thermodynamic properties of substituted cyclopentanes, such as this compound, is critically dependent on the quality of the underlying empirical force field. A classical force field is composed of a set of energy functions and associated parameters that describe the potential energy of a system as a function of its atomic coordinates. The development and refinement of these force fields for cyclic alkanes and their substituted derivatives is an ongoing area of research, aimed at improving the agreement between computational predictions and experimental data.
The process of force field parameterization for molecules like this compound involves a systematic approach to define and optimize various parameters that govern the molecule's behavior. These parameters are typically fitted to reproduce high-level quantum mechanical calculations and a wide array of experimental data, including thermodynamic properties and vibrational spectra.
Research Findings in Force Field Development for Cycloalkanes:
Research in the field has led to the development of several force fields applicable to cycloalkanes, such as the CHARMM, AMBER, and OPLS (Optimized Potentials for Liquid Simulations) force fields, along with more specialized "consistent force fields" (CFF). aip.orgnih.gov These force fields model the total potential energy of the system as a sum of bonded and non-bonded interactions.
Bonded Interactions: These interactions include bond stretching, angle bending, and torsional (dihedral) angle potentials. For substituted cyclopentanes, the torsional parameters are particularly crucial as they govern the conformational preferences of the ring and the attached alkyl groups. The cyclopentane ring itself undergoes pseudorotation, a low-energy conformational change, which must be accurately captured by the torsional potentials. aip.org
Non-Bonded Interactions: These are typically described by Lennard-Jones (LJ) potentials for van der Waals interactions and Coulombic terms for electrostatic interactions. aip.org The Lennard-Jones parameters (the collision diameter, σ, and the well depth, ε) are critical for accurately predicting properties such as liquid densities and heats of vaporization. researchgate.net
A common approach to refining force fields for cyclic alkanes involves optimizing the Lennard-Jones parameters and torsional potentials to match experimental data for a series of related compounds. For instance, studies have focused on fitting these parameters to vapor-liquid equilibrium (VLE) data, which includes vapor pressure, saturated liquid density, and enthalpy of vaporization. researchgate.netuni-paderborn.de This ensures that the force field can accurately model the intermolecular forces that determine the condensed-phase properties of these substances.
Illustrative Lennard-Jones Parameter Refinement for Cycloalkanes:
| Parameter | Cyclopentane (United-Atom) |
| ε/k_B (K) | 140.0 |
| σ (Å) | 3.850 |
| This interactive table is based on representative data for cyclopentane and illustrates the types of parameters refined in force field development. Specific values for this compound would require dedicated parameterization studies. |
Advanced Methods in Force Field Development:
More recent approaches to force field development leverage machine learning and adaptive force matching techniques. nih.govacs.org These methods can generate highly accurate, system-specific force fields by learning from data generated by high-level quantum mechanical calculations. This data-driven approach allows for the creation of force fields that can capture subtle electronic and environmental effects, leading to improved predictions of molecular properties. nih.gov
For substituted alkanes, it has been shown that simple atom typing (e.g., treating all secondary carbons as equivalent) can be a good approximation for pure substances, but may not be sufficient for molecules with greater chemical complexity. acs.org The development of a highly accurate force field for this compound would likely benefit from such advanced techniques to properly account for the specific interactions introduced by the ethyl and methyl substituents on the cyclopentane ring.
Research Applications and Contextual Relevance in Chemical Sciences
Model Compound in Fundamental Hydrocarbon Reactivity Studies
Catalytic Reforming Mechanisms of Naphthenic Hydrocarbons
Catalytic reforming is a crucial industrial process that converts low-octane naphthas into high-octane reformates, which are essential components of gasoline. wikipedia.org This process involves a series of reactions that rearrange the hydrocarbon skeletons, such as aromatization, isomerization, and cyclization. pageplace.de Naphthenic hydrocarbons, which include cyclopentane (B165970) and its derivatives, are key components of naphtha feedstock. mdpi.comnefthim.com
Cis-1-ethyl-2-methylcyclopentane and its isomers are used as model compounds to investigate the complex reaction mechanisms that occur during catalytic reforming. The process typically employs bifunctional catalysts, such as platinum supported on alumina, which facilitate various transformations. mdpi.compsu.edu The metal sites on the catalyst promote dehydrogenation and hydrogenation reactions, while the acidic support catalyzes isomerization and rearrangement reactions. mdpi.com
Kinetic and Mechanistic Studies in Combustion Chemistry of Cyclic Alkanes
The combustion of alkanes and cycloalkanes is a fundamental area of chemical kinetics with direct relevance to energy production. orgosolver.comjove.com While alkanes and cycloalkanes share similarities in their combustion behavior, the cyclic structure of compounds like this compound introduces unique mechanistic aspects. orgosolver.comchemguide.co.uk The complete combustion of any hydrocarbon, including this compound, in the presence of sufficient oxygen yields carbon dioxide and water. chemguide.co.uk However, incomplete combustion can lead to the formation of carbon monoxide and soot. chemguide.co.uk
The stability of cycloalkanes is influenced by ring strain, which can affect their combustion properties. libretexts.org Kinetic and mechanistic studies involving specific isomers such as this compound help to elucidate the elementary reactions that occur during combustion. These studies contribute to the development of detailed combustion models, which are essential for designing more efficient and cleaner combustion engines. The energy released during combustion, known as the heat of combustion, is a key parameter in these studies and helps in understanding the relative stabilities of different hydrocarbon isomers. jove.com
Role in Petroleum Chemistry Research and Hydrocarbon Characterization
Occurrence and Distribution of Cyclopentane Isomers in Complex Hydrocarbon Mixtures
Petroleum is a complex mixture of thousands of organic compounds, including a significant fraction of cycloalkanes. libretexts.org The distribution of different isomers of cyclopentane, including this compound, within crude oil and its refined products can vary depending on the source of the petroleum. libretexts.org The analysis of these isomers is important for understanding the geochemical history of the oil and for determining the quality of fuel fractions.
The presence and relative abundance of specific isomers can influence the properties of fuels. For instance, the octane (B31449) rating of gasoline is affected by the types of hydrocarbons present, with branched and cyclic structures often being desirable. wikipedia.org Therefore, detailed characterization of cyclopentane isomers in hydrocarbon mixtures is a key aspect of petroleum chemistry research.
Method Development for Characterization of Fuel Components
The detailed characterization of complex hydrocarbon mixtures like gasoline and diesel fuel requires sophisticated analytical techniques. psu.edu this compound and its isomers serve as important compounds in the development and validation of these analytical methods. Techniques such as comprehensive two-dimensional gas chromatography (GC×GC) are used to separate and identify the numerous components in fuels. pherobase.com
The availability of pure reference compounds like this compound allows for the accurate determination of retention times and response factors, which are crucial for the quantitative analysis of fuel composition. nih.gov This detailed characterization is essential for ensuring fuel quality, meeting regulatory standards, and for research aimed at improving fuel performance and reducing emissions. cymitquimica.com
Reference Standard in Analytical Method Validation for Organic Analysis
In analytical chemistry, the validation of a method is crucial to ensure the reliability and accuracy of the results. iupac.org This process involves demonstrating that an analytical method is suitable for its intended purpose by assessing parameters such as accuracy, precision, selectivity, and linearity. nih.goviupac.org
Emerging Research Directions and Future Perspectives in Cis 1 Ethyl 2 Methylcyclopentane Studies
Development of Novel Stereoselective Synthetic Methodologies with Enhanced Efficiency
The precise three-dimensional arrangement of atoms in molecules like cis-1-ethyl-2-methylcyclopentane is crucial to their function. Stereoselective synthesis, which controls this arrangement, is a key area of research. youtube.comnih.gov Scientists are developing innovative methods to synthesize substituted cyclopentanes with high efficiency and stereoselectivity. nih.govacs.org
One promising approach involves electrophilic additions to cyclopentenes. Studies have shown that by carefully choosing the starting materials and reaction conditions, it is possible to favor the formation of a specific stereoisomer. nih.govacs.orgacs.org For instance, the reaction of certain substituted cyclopentenes with reagents like N-bromosuccinimide (NBS) in water has been shown to produce bromohydrins with a high degree of stereoselectivity. acs.org Another powerful technique is the rhodium-catalyzed reaction of vinyldiazoacetates with allylic alcohols, which can generate cyclopentanes with four stereocenters in a highly controlled manner. nih.gov These methods are not only elegant from a chemical standpoint but also crucial for accessing specific isomers of substituted cyclopentanes for further study and application.
Table 1: Examples of Stereoselective Reactions for Cyclopentane (B165970) Synthesis
| Reaction Type | Reactants | Catalyst/Reagent | Key Feature |
| Electrophilic Addition | Substituted Cyclopentene, NBS/H₂O | - | Forms bromohydrins with high diastereoselectivity. acs.org |
| Domino Sequence | Vinyldiazoacetate, Allyl Alcohol | Rh₂(DOSP)₄ / Sc(OTf)₃ | Creates four stereocenters with high enantioselectivity and diastereoselectivity. nih.gov |
| Aldol Reaction | Ketone, Aldehyde | LDA | Forms a new carbon-carbon bond with potential for stereocontrol. youtube.com |
Application of Machine Learning and Artificial Intelligence for Predictive Modeling of Conformational and Reactivity Profiles
In-Situ and Operando Spectroscopic Investigations of Reactions Involving Substituted Cyclopentanes
To truly understand how a chemical reaction unfolds, scientists need to observe the molecules as they transform. In-situ and operando spectroscopy allow for the real-time monitoring of reactions under actual operating conditions. nih.govresearchgate.net These techniques provide invaluable insights into reaction mechanisms, identifying transient intermediates and understanding how catalysts function. chemcatbio.orgresearchgate.net
A variety of spectroscopic methods are employed, each providing a different piece of the puzzle. chemcatbio.org Infrared (IR) spectroscopy, for instance, can identify functional groups and track their changes during a reaction. acs.org X-ray absorption spectroscopy (XAS) can provide information about the electronic state and local environment of specific atoms. chemcatbio.orgresearchgate.net By using these techniques, researchers can gain a dynamic picture of the chemical processes involving substituted cyclopentanes, leading to the development of more efficient and selective reactions. researchgate.net The ability to directly observe reaction pathways helps in optimizing conditions and designing better catalysts. researchgate.net
Table 2: Spectroscopic Techniques for In-Situ and Operando Studies
| Technique | Information Obtained | Application in Cyclopentane Chemistry |
| Infrared (IR) Spectroscopy | Identification of functional groups and adsorbed species. acs.org | Monitoring changes in molecular structure during reactions. |
| Raman Spectroscopy | Vibrational modes of molecules. chemcatbio.org | Characterizing catalyst structure and reaction intermediates. |
| X-ray Absorption Spectroscopy (XAS) | Electronic state and local atomic structure. chemcatbio.org | Probing the active sites of catalysts in real-time. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure and dynamics. researchgate.net | Following the conversion of reactants to products. |
Exploration of Ultrafast Dynamics and Excited State Chemistry in Cyclic Alkane Systems
Chemical reactions can occur on incredibly short timescales, often on the order of femtoseconds (10⁻¹⁵ seconds). Ultrafast spectroscopy allows scientists to probe these fleeting moments and understand the intricate dance of atoms and electrons during a reaction. umich.edudtic.mil This is particularly relevant for understanding the photochemistry of cyclic alkanes, where the absorption of light can trigger rapid structural changes. umich.edu
When a molecule absorbs light, it enters an "excited state," a high-energy configuration from which it can undergo various chemical transformations. asu.edursc.org Ultrafast techniques, such as transient absorption spectroscopy, can track the evolution of these excited states, revealing how energy is redistributed within the molecule and how this leads to bond breaking and formation. rsc.orgmdpi.com Studies on related cyclic systems have shown that after photoexcitation, molecules can undergo rapid internal conversion back to the ground electronic state, but in a vibrationally "hot" state, leading to isomerization and other rearrangements. umich.edu Understanding these fundamental processes is crucial for developing new light-driven chemical reactions and technologies.
Integration of Multi-Omic (e.g., Spectroscopic, Chromatographic) Data Analysis for Complex Hydrocarbon Systems
Modern analytical techniques can generate vast and complex datasets. The challenge and opportunity lie in integrating these different "omic" data types—such as spectroscopic and chromatographic data—to gain a comprehensive understanding of complex hydrocarbon systems. bcm.edunih.gov This multi-omic approach allows researchers to connect different molecular layers, from the identity and quantity of individual compounds to their interactions and transformations. acs.org
By combining data from techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, scientists can create a more complete picture of the chemical composition and behavior of a sample. bcm.edu The application of artificial intelligence and machine learning is crucial for analyzing these large and heterogeneous datasets, identifying patterns and correlations that would be impossible to discern manually. researchgate.netresearchgate.net This integrated approach is essential for tackling the complexity of real-world hydrocarbon systems, such as crude oil or the products of biomass conversion, and for discovering new molecules and reaction pathways. nih.govacs.org
Q & A
Basic: What experimental methods are recommended for synthesizing and characterizing cis-1-ethyl-2-methylcyclopentane?
Answer:
- Synthesis : Pyrolysis of rubber seed oil sodium soap yields this compound as a minor product (4.4% abundance under specific conditions). This method requires precise temperature control and gas chromatography-mass spectrometry (GC-MS) for product isolation .
- Characterization :
- NMR/IR Spectroscopy : Confirm stereochemistry (cis configuration) and functional groups using H/C NMR and IR data. Ensure alignment with IUPAC naming conventions (e.g., "this compound" vs. common mislabeling as "trans-1-methyl-2-ethylcyclopentane") .
- Purity Validation : Use high-resolution mass spectrometry (HRMS) and compare retention indices with NIST reference data .
Basic: What thermodynamic properties of this compound are critical for experimental design?
Answer:
Key thermodynamic parameters include:
Methodological Note : Replicate measurements using multiple techniques (e.g., static vs. IPM calorimetry) to account for instrumentation biases .
Advanced: How can researchers resolve contradictions in reported thermodynamic data for this compound?
Answer:
Contradictions in enthalpy values (e.g., 38.3 kJ/mol vs. 42.5 kJ/mol ) arise from:
- Measurement Techniques : Static calorimetry (broader temperature ranges) vs. IPM (isothermal precision).
- Sample Purity : Impurities from stereoisomers (e.g., trans isomers) skew results. Validate purity via GC-MS and NMR .
- Data Reconciliation : Conduct a systematic review (PRISMA framework) to compare methodologies across studies, focusing on calibration standards and error margins .
Advanced: What computational modeling approaches are suitable for predicting this compound's reactivity?
Answer:
- Molecular Dynamics (MD) : Simulate conformational stability using force fields (e.g., OPLS-AA) to model cyclopentane ring strain and substituent interactions .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-C and C-H bonds to predict pyrolysis pathways (e.g., formation of alkenes like cis-2-octene) .
- Validation : Cross-reference computational results with experimental pyrolysis product distributions (e.g., 19.3% cis-2-octene yield ).
Basic: How should spectroscopic data for this compound be analyzed to avoid misassignment?
Answer:
- H NMR :
- Ethyl group protons: δ 0.8–1.0 ppm (triplet, J = 7 Hz).
- Methyl group protons: δ 1.2–1.4 ppm (singlet).
- Cyclopentane ring protons: δ 1.5–2.0 ppm (multiplet).
- IR : Absence of C=O stretches (~1700 cm) confirms hydrocarbon structure.
- Critical Check : Compare with NIST Chemistry WebBook spectra to rule out trans-isomer contamination .
Advanced: What environmental and safety considerations are relevant for handling this compound?
Answer:
- Hazard Classification : Consult ECHA CLP database for flammability (e.g., vapor pressure: 39.8 mmHg at 298 K ).
- Decomposition Products : Pyrolysis generates alkenes (e.g., cis-2-octene) with potential ozone-depleting effects. Use fume hoods and monitor airborne concentrations .
- Waste Management : Incinerate in a controlled facility with scrubbers to neutralize volatile organic compounds (VOCs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
